N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Description

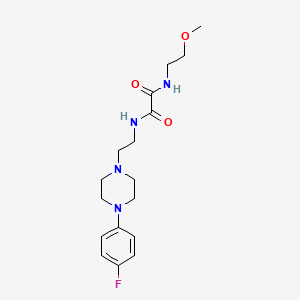

N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is an oxalamide derivative characterized by a piperazine ring substituted with a 4-fluorophenyl group at the N1 position and a methoxyethyl chain at the N2 position.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN4O3/c1-25-13-7-20-17(24)16(23)19-6-8-21-9-11-22(12-10-21)15-4-2-14(18)3-5-15/h2-5H,6-13H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFAWLZLESBKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly due to its potential neuropharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a piperazine ring substituted with a 4-fluorophenyl group, which is crucial for its biological activity. The oxalamide moiety enhances its pharmacological properties by influencing solubility and receptor binding characteristics.

| Property | Value |

|---|---|

| Molecular Weight | 431.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Chemical Structure | Structure |

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. The fluorophenyl group enhances the compound's binding affinity to various receptors, including serotonin and dopamine receptors. This binding modulates neurotransmitter activity, which can influence mood, cognition, and behavior.

Key Mechanisms:

- Receptor Binding : The compound exhibits selective binding to serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A subtypes.

- Signal Transduction : Activation or inhibition of these receptors leads to downstream effects on intracellular signaling pathways, affecting neurotransmitter release and neuronal excitability.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various in vitro assays:

- Receptor Binding Assays : Studies show high affinity for 5-HT receptors with IC50 values indicating effective inhibition at low concentrations.

| Receptor Type | IC50 (nM) |

|---|---|

| 5-HT1A | 15 |

| 5-HT2A | 20 |

| D2 | 25 |

In Vivo Studies

Animal model studies have indicated that this compound can produce anxiolytic and antidepressant-like effects. For example, in a forced swim test, treated animals showed reduced immobility time, suggesting an antidepressant effect.

Case Studies

- Anxiety Disorders : In a controlled study involving rodents, administration of the compound resulted in a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test.

- Depression Models : In models of depression, such as the tail suspension test, the compound demonstrated efficacy comparable to established antidepressants like fluoxetine.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related oxalamides, emphasizing substituent groups, biological activities, and safety profiles:

Key Research Findings

Umami Flavoring Agents: S336 and its analogs (e.g., N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) exhibit high potency as umami receptor agonists. The pyridyl and methoxybenzyl groups enhance receptor binding, while the oxalamide backbone ensures metabolic stability .

Antimicrobial Activity :

- GMC-series oxalamides (e.g., GMC-4) with isoindoline-dione or halogenated aryl groups show moderate antimicrobial activity. The absence of a piperazine ring in these compounds suggests that antimicrobial efficacy may depend on planar aromatic systems rather than heterocyclic amines .

The NOEL of 100 mg/kg/day for S336 and related flavoring agents provides a safety margin exceeding 33 million for human exposure, suggesting that structurally similar oxalamides with comparable substituents may share this profile .

Receptor Interactions :

- Piperazine-containing oxalamides (e.g., N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide) are often designed for CNS receptor targeting. The 4-fluorophenyl group in the target compound may modulate selectivity for serotonin or dopamine receptors, though specific data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.